1H-Tetrazole-1-propanamine

Description

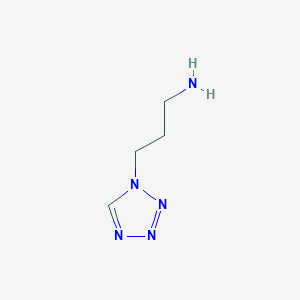

1H-Tetrazole-1-propanamine is a heterocyclic compound featuring a tetrazole ring (a five-membered ring with four nitrogen atoms) substituted with a propanamine group. Tetrazoles are known for their high acidity (pKa ~4–5) due to aromatic stabilization of the conjugate base, making them bioisosteres for carboxylic acids in drug design . The propanamine side chain likely enhances solubility and reactivity, enabling applications in pharmaceuticals or coordination chemistry.

Properties

CAS No. |

69807-83-6 |

|---|---|

Molecular Formula |

C4H9N5 |

Molecular Weight |

127.15 g/mol |

IUPAC Name |

3-(tetrazol-1-yl)propan-1-amine |

InChI |

InChI=1S/C4H9N5/c5-2-1-3-9-4-6-7-8-9/h4H,1-3,5H2 |

InChI Key |

UGYXACYDHGNSFL-UHFFFAOYSA-N |

Canonical SMILES |

C1=NN=NN1CCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Tetrazole-1-propanamine can be synthesized through several methods. One common approach involves the reaction of amines with triethyl orthoformate and sodium azide, catalyzed by Yb(OTf)3 . Another method utilizes the powerful diazotizing reagent FSO2N3, which enables the transformation of amidines and guanidines into tetrazole derivatives under mild conditions . Additionally, the reaction of sodium azide with nitriles in the presence of zinc salts as catalysts is a widely used method .

Industrial Production Methods: Industrial production of this compound often involves the use of scalable and cost-effective methods. For instance, the use of L-proline as a catalyst offers an environmentally benign and high-yielding route for the synthesis of 5-substituted 1H-tetrazoles from a broad range of substrates . Microwave-accelerated methods have also been employed to convert inactive nitriles into 5-substituted 1H-tetrazoles efficiently .

Chemical Reactions Analysis

Types of Reactions: 1H-Tetrazole-1-propanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.

Reduction: Reduction reactions can convert the tetrazole ring into other nitrogen-containing heterocycles.

Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions include various substituted tetrazoles, which can be further functionalized for specific applications.

Scientific Research Applications

1H-Tetrazole-1-propanamine has a wide range of applications in scientific research:

Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 1H-Tetrazole-1-propanamine involves its interaction with specific molecular targets and pathways. For instance, tetrazole derivatives can inhibit enzymes such as cytochrome P450, which plays a crucial role in drug metabolism . The planar structure of the tetrazole ring allows for effective receptor-ligand interactions, enhancing the compound’s biological activity .

Comparison with Similar Compounds

1H-1,2,4-Triazole-1-propanamine

Key Differences :

- Heterocyclic Core : The triazole ring (three nitrogen atoms) differs from the tetrazole (four nitrogen atoms), leading to reduced acidity (pKa ~10–12 for triazoles) and distinct electronic properties .

- Applications : Triazole derivatives are widely used as antifungal agents (e.g., fluconazole), whereas tetrazoles are preferred in antihypertensive drugs (e.g., losartan) due to their bioisosteric properties.

1H-Tetrazole, 1-ethenyl- (CAS 17578-18-6)

Key Differences :

5-(Diallylamino)-1H-Tetrazole (CAS 6280-33-7)

Key Differences :

- Applications : Used in synthetic intermediates for agrochemicals or ligands in catalysis due to its electron-rich nitrogen centers .

Comparative Data Table

*Estimated based on structural analogs.

Research Findings and Trends

- Acidity and Reactivity : Tetrazoles exhibit higher acidity than triazoles, favoring their use in environments requiring proton donation or metal coordination .

- Safety Profiles : Substituents significantly influence toxicity. For example, 1-ethenyl-tetrazole requires rigorous handling due to respiratory hazards, while amine-substituted derivatives may have lower volatility .

- Drug Design: Propanamine-substituted tetrazoles are understudied but could mimic amino acid side chains, enabling peptide-like drug candidates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.